![molecular formula C13H7ClF3NO2 B13509410 2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid is a chemical compound that belongs to the class of difluoroacetic acids This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-2-fluorophenyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoroacetic acids and pyridine derivatives, such as:
- 2-[6-(4-Chlorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid
- 2-[6-(4-Fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid
Uniqueness
The uniqueness of 2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7ClF3NO2 |
|---|---|
Molecular Weight |
301.65 g/mol |
IUPAC Name |
2-[6-(4-chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C13H7ClF3NO2/c14-7-4-5-8(9(15)6-7)10-2-1-3-11(18-10)13(16,17)12(19)20/h1-6H,(H,19,20) |
InChI Key |
ITEUVEMFQDYEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
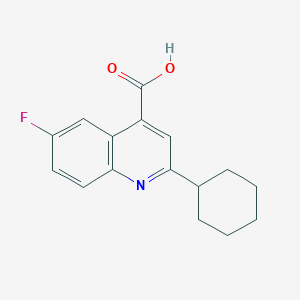
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)
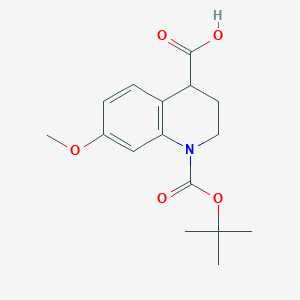
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)
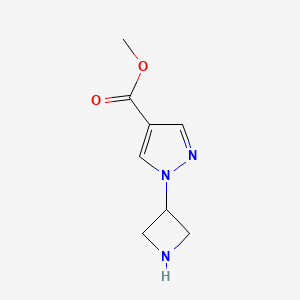

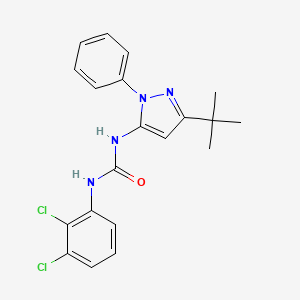


![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)

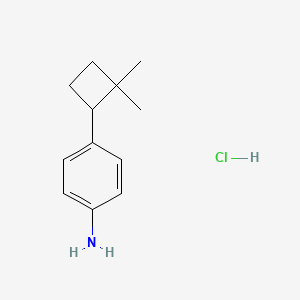
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
